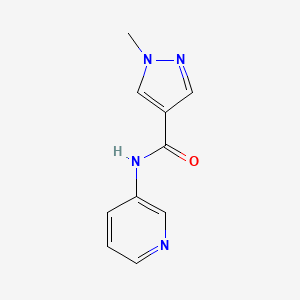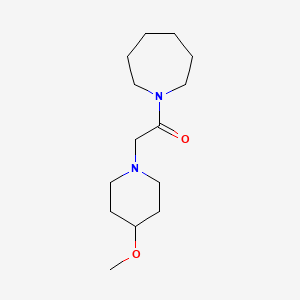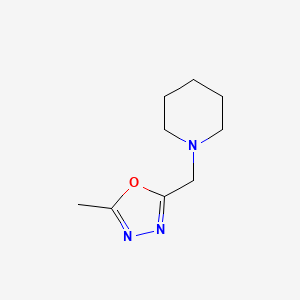
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide, also known as PCP-4, is a chemical compound that belongs to the class of arylcyclohexylamines. It has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. PCP-4 has been synthesized using different methods, and its application in scientific research has provided valuable insights into the functioning of the nervous system.
Mecanismo De Acción
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide acts as a non-competitive antagonist at the NMDA receptor, preventing the influx of calcium ions into the neuron. This results in the inhibition of glutamate-mediated neurotransmission and the disruption of normal neuronal activity. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide also acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synapse and enhancing its effects on the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been shown to induce a wide range of biochemical and physiological effects in the body. It can cause dissociative states, hallucinations, and delirium, as well as impairments in memory, attention, and motor coordination. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide can also induce analgesia and anesthesia, making it a useful tool in the study of pain perception and the development of new anesthetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to induce dissociative states and its selective binding to the NMDA receptor. However, its use is limited by its potential for abuse and its toxicity at high doses. Researchers must take care to use N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide in a controlled manner and to follow appropriate safety protocols.
Direcciones Futuras
There are several areas of research that could benefit from the use of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. One area is the study of the role of the NMDA receptor in the development of psychiatric disorders such as depression and schizophrenia. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could also be used to develop new anesthetics that are more effective and have fewer side effects than current drugs. Additionally, N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide could be used to study the effects of dissociative anesthetics on the immune system and their potential as anti-inflammatory agents.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide involves the reaction between 4-chloroaniline and 4-methoxycyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has been used in scientific research to study the mechanisms of action and physiological effects of dissociative anesthetics. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning, memory, and pain perception. N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide has also been used to study the effects of dissociative anesthetics on the central nervous system, including their ability to induce hallucinations, delirium, and dissociative states.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-methoxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJHPNOIDUWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)

![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)

![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)

![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)

![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)